Odor Threshold Differentiation of 2-Isopropyl-5-isobutylpyrazine from Other Alkylpyrazines
Quantitative Structure-Property Relationship (QSPR) models, validated on a set of 74 pyrazine derivatives, identify the presence of an isopropyl group and the molecule's electron richness as significant factors influencing olfactory threshold (log T) [1]. This model provides a quantifiable, in silico basis for predicting a lower odor threshold for 2-isopropyl-5-isobutylpyrazine compared to pyrazines lacking these structural features. Furthermore, experimental data from a study of 80 alkylpyrazines shows that replacing a 2-methyl group with a bulkier isobutyl group increases the odor threshold by at least 2,200-fold [2].
| Evidence Dimension | Influence of Structural Features on Olfactory Threshold (log T) |
|---|---|
| Target Compound Data | Contains an isopropyl group and exhibits specific electron richness |
| Comparator Or Baseline | Pyrazines lacking an isopropyl group or with different electronic properties |
| Quantified Difference | Significant influence on log T as per QSPR model (Rpred^2 = 0.822); 2,200-fold threshold increase for bulkier substituents vs. methyl |
| Conditions | In silico QSPR model validated against experimental log T data for 74 pyrazines; GC-O analysis of 80 alkylpyrazines in air |
Why This Matters
This evidence demonstrates that the specific substitution pattern of 2-isopropyl-5-isobutylpyrazine is not arbitrary but is a key determinant of its olfactory potency, allowing researchers to select it based on predictable, structure-driven sensory properties rather than trial-and-error.
- [1] Ravichandran, V., et al. Predictive QSPR modelling for the olfactory threshold of a series of pyrazine derivatives. Flavour and Fragrance Journal. 2013, 28(2), 102-117. View Source
- [2] Wagner, R., Czerny, M., Bielohradsky, J., Grosch, W. Structure-odour-activity relationships of alkylpyrazines. Zeitschrift für Lebensmitteluntersuchung und -Forschung A. 1999, 208(5-6), 308-316. View Source
